molecular formula C33H32Cl2F3NO3 B1672460 2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride CAS No. 405911-17-3

2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride

Cat. No. B1672460
M. Wt: 618.5 g/mol
InChI Key: NMPUWJFHNOUNQU-UHFFFAOYSA-N
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Description

This compound, also known as GW3965 HCl, is a chemical with the molecular formula C33H32Cl2F3NO3 . It has a molecular weight of 618.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 618.5 g/mol. It has a complexity of 771 and a topological polar surface area of 49.8 Ų . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various organic compounds. For instance, Thomas, Gupta, and Gupta (2003) reported the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which involved hydrolytic cleavage and was further used to create 4H-1,4-benzothiazines and their sulfones. This demonstrates the utility of the compound in complex organic syntheses (Thomas, Gupta, & Gupta, 2003).
  • Similarly, Hishmat et al. (1979) utilized a related compound in the reaction with nitriles and hydrazines to form distinct organic structures, showing its versatility in organic chemistry (Hishmat, Abd el Rahman, Gohar, & Abdel-Rahman, 1979).

Medicinal Chemistry and Pharmacology

  • Patel, Patel, and Patel (2010) synthesized derivatives involving a related compound and evaluated them for antibacterial and antifungal activities. This highlights the potential of the compound in the development of new antimicrobial agents (Patel, Patel, & Patel, 2010).
  • In another study by Kirmizigul et al. (2003), novel natural products containing similar compounds were isolated from Turkish lichens, suggesting the compound's relevance in natural product chemistry and potential pharmacological applications (Kirmizigul, Koz, Anıl, Icli, & Zeybek, 2003).

Material Science and Industrial Applications

  • The compound and its derivatives have been explored in the field of material science. For example, the research by Souverain et al. (1980) into the polymerization of ethylenic monomers initiated by superacids, where trifluoromethanesulphonates were studied, can be relevant to understanding the industrial applications of similar compounds (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPUWJFHNOUNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961003
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride

CAS RN

405911-17-3
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW3965 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl (3-{3-[[2-chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]propoxy}phenyl)acetate (113 mg, 0.19 mmol) in 1.5 mL of tetrahydrofuran and 1 mL of water was treated with 1 N aqueous LiOH (0.29 mL, 0.29 mmol). After stirring at room temperature for 2 hours, additional 1N aqueous LiOH (0.29 mL, 0.29 mmol) was added and stirring was continued for 2 hours. The reaction was neutralized with AcOH (66 μL, 0.58 mmol) and poured into H2O/EtOAc. The layers were separated and the aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was purified by preparative thin layer chromatography (silica gel, 1 mm plates, Merck 20×20 cm silica gel 60 F254) eluting with CH2Cl2:MeOH (95:5) to afford an oil. The oil was dissolved in Et2O and acidified with excess HCl/Et2O. The reaction was concentrated in vacuo and dried under reduced pressure to give 65 mg (56% yield) of the title compound as a white solid: H NMR (C5D5N, 400 MHz) δ 7.60-7.05 (m, 15 H), 7.01 (t, 1 H, J=7.6), 6.84 (dd, 1 H, J=8.4, 2.4), 4.32 (t, 1 H, J=7.6), 3.89 (s, 2 H), 3.77 (s, 2 H), 3.71 (t, 2 H, J=5.6), 3.16 (d, 2 H, J=7.6), 2.65 (t, 2 H, J=6.4), 1.88-1.78 (m, 2 H).
Name
methyl (3-{3-[[2-chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]propoxy}phenyl)acetate
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 μL
Type
reactant
Reaction Step Three
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
H2O EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
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2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
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2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
Reactant of Route 4
2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
Reactant of Route 5
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2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
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2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride

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